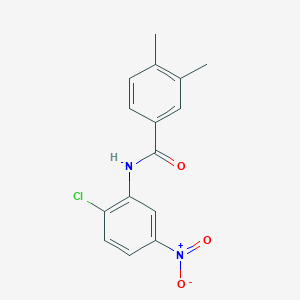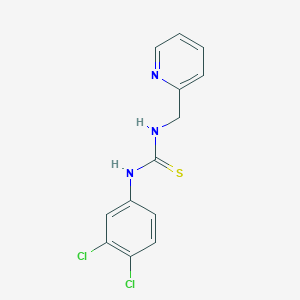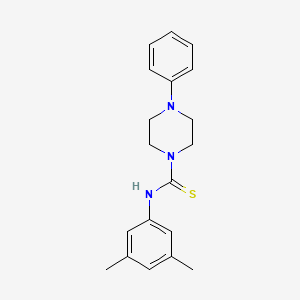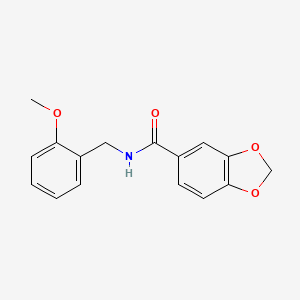![molecular formula C18H20N2O2S B5693588 1-phenyl-4-[(2-phenylvinyl)sulfonyl]piperazine](/img/structure/B5693588.png)
1-phenyl-4-[(2-phenylvinyl)sulfonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-4-[(2-phenylvinyl)sulfonyl]piperazine (PSVP) is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties. In
科学研究应用
1-phenyl-4-[(2-phenylvinyl)sulfonyl]piperazine has been studied extensively for its potential therapeutic applications, including as an antitumor agent, antidepressant, and antipsychotic. Studies have shown that 1-phenyl-4-[(2-phenylvinyl)sulfonyl]piperazine exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have antidepressant and antipsychotic effects in animal models, suggesting its potential use in treating mood disorders and schizophrenia.
作用机制
The exact mechanism of action of 1-phenyl-4-[(2-phenylvinyl)sulfonyl]piperazine is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. It may also act as a serotonin and dopamine receptor antagonist, which could explain its antidepressant and antipsychotic effects.
Biochemical and Physiological Effects
1-phenyl-4-[(2-phenylvinyl)sulfonyl]piperazine has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter systems. It has also been found to have antioxidant and anti-inflammatory properties, which could contribute to its potential therapeutic benefits.
实验室实验的优点和局限性
One advantage of using 1-phenyl-4-[(2-phenylvinyl)sulfonyl]piperazine in lab experiments is its unique chemical structure, which could lead to the development of new and more effective therapeutic agents. However, 1-phenyl-4-[(2-phenylvinyl)sulfonyl]piperazine also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for research on 1-phenyl-4-[(2-phenylvinyl)sulfonyl]piperazine, including the development of more potent and selective analogs, the investigation of its potential use in combination with other therapeutic agents, and the exploration of its therapeutic potential in other diseases and conditions. Additionally, further studies are needed to fully understand the mechanism of action of 1-phenyl-4-[(2-phenylvinyl)sulfonyl]piperazine and its potential side effects.
Conclusion
In conclusion, 1-phenyl-4-[(2-phenylvinyl)sulfonyl]piperazine is a promising chemical compound with potential therapeutic applications in cancer treatment, mood disorders, and schizophrenia. Its unique chemical structure and pharmacological properties make it an interesting target for further research and development of new therapeutic agents. However, more studies are needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of 1-phenyl-4-[(2-phenylvinyl)sulfonyl]piperazine involves the reaction of piperazine with phenyl vinyl sulfone in the presence of a base catalyst. The reaction proceeds through the nucleophilic attack of the piperazine nitrogen on the carbon atom of the vinyl sulfone group, followed by elimination of the sulfonyl group. The resulting product is 1-phenyl-4-[(2-phenylvinyl)sulfonyl]piperazine, which can be purified by recrystallization or column chromatography.
属性
IUPAC Name |
1-phenyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-23(22,16-11-17-7-3-1-4-8-17)20-14-12-19(13-15-20)18-9-5-2-6-10-18/h1-11,16H,12-15H2/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBCMZZRRSHDFP-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-4-{[(E)-2-phenylethenyl]sulfonyl}piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B5693512.png)






![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B5693556.png)
![2-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine](/img/structure/B5693559.png)

![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B5693574.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5693581.png)
![5-imino-6-[(5-methyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5693583.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5693593.png)